
Synthesis of Nintedanib: Application Notes and
Protocols Utilizing Methyl 2-oxoindoline-6-

carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 2-oxoindoline-6-

carboxylate

Cat. No.: B104492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular

endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and

platelet-derived growth factor receptor (PDGFR).[1][2] It is approved for the treatment of

idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. This

document provides detailed application notes and experimental protocols for the synthesis of

Nintedanib, commencing from the key starting material, Methyl 2-oxoindoline-6-carboxylate.

The synthesis involves the preparation of two key intermediates, which are subsequently

coupled to yield the final active pharmaceutical ingredient.

Introduction
The synthesis of Nintedanib can be efficiently achieved through a convergent pathway that

involves the preparation of two key building blocks: (Z)-methyl 1-acetyl-3-

(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1) and N-(4-

aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2). These

intermediates are then coupled, followed by deacetylation, to form Nintedanib. This

methodology offers a robust and scalable route for the production of Nintedanib.
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Signaling Pathway of Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) that play

a crucial role in the pathogenesis of fibrotic diseases and cancer.[1][2] It competitively binds to

the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream

signaling cascades that promote cell proliferation, migration, and angiogenesis.[1][3][4]

Extracellular Space Cell Membrane

Intracellular Space

VEGF VEGFR

FGF FGFR

PDGF PDGFR
Downstream Signaling

(e.g., Ras-Raf-MEK-ERK, PI3K-Akt)

P

P

P

Nintedanib

Inhibits

Inhibits

Inhibits

Cell Proliferation,
Migration, Angiogenesis

Click to download full resolution via product page

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling.

Experimental Protocols
Synthesis of (Z)-methyl 1-acetyl-3-
(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
(Intermediate 1)
This procedure involves the reaction of Methyl 2-oxoindoline-6-carboxylate with triethyl

orthobenzoate in the presence of acetic anhydride.
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Caption: Synthesis workflow for Intermediate 1.

Materials:

Reagent Molar Mass ( g/mol )

Methyl 2-oxoindoline-6-carboxylate 191.18

Triethyl orthobenzoate 222.29

Acetic anhydride 102.09

Xylene -

Procedure:

To a reaction flask, add Methyl 2-oxoindoline-6-carboxylate (20 g, 104.6 mmol), triethyl

orthobenzoate (57.2 g, 313.8 mmol), acetic anhydride (42.7 g, 418.4 mmol), and 200 mL of

xylene.

Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.

Cool the reaction mixture to room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b104492?utm_src=pdf-body-img
https://www.benchchem.com/product/b104492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the precipitated solid.

Wash the solid with a suitable solvent (e.g., xylene or a mixture of toluene and ethyl acetate)

and dry under vacuum at 50°C for 16 hours to yield the product.

Quantitative Data:

Parameter Value Reference

Molar Yield 78.8% - 82.4% [5]

HPLC Purity >99% [5]

Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-
methylpiperazin-1-yl)acetamide (Intermediate 2)
This synthesis is a multi-step process starting from N-methyl-4-nitroaniline.

Step 1: Acylation

Step 2: Nucleophilic Substitution

Step 3: Reduction

N-methyl-4-nitroaniline 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Chloroacetyl chloride

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide1-Methylpiperazine

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideHydrogenation (Pd/C) or Hydrazine Hydrate/FeCl3
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Caption: Synthesis workflow for Intermediate 2.

Materials:

Reagent Molar Mass ( g/mol )

N-methyl-4-nitroaniline 152.15

Chloroacetyl chloride 112.94

1-Methylpiperazine 100.16

Toluene -

Isopropanol -

Palladium on carbon (10%) -

Hydrazine hydrate 50.06

Ferric chloride (anhydrous) 162.20

Ethanol -

Procedure:

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Dissolve N-methyl-4-nitroaniline in a suitable solvent like ethyl acetate.

Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 20-25°C).

Heat the mixture to 50-55°C and stir for approximately 2 hours.

After completion, the reaction mixture can be washed with water and the organic layer is

used in the next step.

Step 2: Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

To the solution from Step 1, add 1-methylpiperazine dropwise.
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Heat the reaction mixture to 45-55°C and stir for several hours.

Step 3: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Method A: Catalytic Hydrogenation

Dilute the organic layer from Step 2 with isopropanol.

Add palladium on carbon (10%) catalyst.

Hydrogenate the mixture under 1 bar of hydrogen pressure at 20°C overnight.[1][6]

Filter the catalyst and concentrate the filtrate.

The product can be crystallized from a suitable solvent like ether.

Method B: Reduction with Hydrazine Hydrate

Dissolve the nitro compound from Step 2 in ethanol.

Add hydrazine hydrate, activated carbon, and anhydrous ferric chloride.[7]

Heat the mixture to reflux (60-80°C) for 3.5-6 hours.[7]

After completion, the reaction mixture is worked up to isolate the product.

Quantitative Data:

Parameter Value Reference

Overall Yield 70.5% - 98% [1][6][7]

Synthesis of Nintedanib
This final step involves the coupling of Intermediate 1 and Intermediate 2.
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(Z)-methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-
2-oxoindoline-6-carboxylate

Coupling Reaction
(DMF/Methanol, Reflux)

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

Deacetylation (in situ) Crystallization Nintedanib

Click to download full resolution via product page

Caption: Final synthesis and purification of Nintedanib.

Materials:

Reagent Molar Mass ( g/mol )

(Z)-methyl 1-acetyl-3-

(ethoxy(phenyl)methylene)-2-oxoindoline-6-

carboxylate

365.38

N-(4-aminophenyl)-N-methyl-2-(4-

methylpiperazin-1-yl)acetamide
262.35

N,N-Dimethylformamide (DMF) -

Methanol -

Procedure:

Add Intermediate 1 and Intermediate 2 to a mixed solvent of N,N-dimethylformamide and

anhydrous methanol.[3]

Heat the mixture to reflux and maintain for approximately 8 hours.[3] The coupling and in-situ

deacetylation occur during this step.

Cool the reaction solution to 20°C or lower and stir for 4 hours to allow for precipitation.
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Filter the solid product.

Wash the filter cake with methanol and dry to obtain crude Nintedanib.

Purification:

The crude Nintedanib can be purified by recrystallization from methanol to achieve high

purity.[6]

Quantitative Data:

Parameter Value Reference

Molar Yield 91.6% [3]

HPLC Purity >99.9% [3]

Melting Point 241-243°C [8]

Mass Spectrum (EI) m/z 540 (M+H) [8]

1H NMR (DMSO-d6): δ 11.94 (s, 1H), 8.36 (s, 1H), 7.96 (dd, J=11.9, 5.0Hz, 2H), 7.67 (d,

J=8.1Hz, 1H), 7.16 (ddd, J=26.9, 22.1, 7.0Hz, 5H), 6.85 (d, J=8.6Hz, 2H), 6.61 (d, J=8.7Hz,

2H), 3.90 (s, 3H), 2.99 (s, 3H), 2.65 (s, 2H), 2.50–2.30 (m, 8H), 2.20 (s, 3H).[9]

Conclusion
The synthetic route to Nintedanib starting from Methyl 2-oxoindoline-6-carboxylate is a well-

established and efficient process. The protocols outlined in this document, based on published

literature, provide a detailed guide for the synthesis of this important pharmaceutical agent.

Adherence to the specified reaction conditions and purification procedures is crucial for

obtaining high-purity Nintedanib suitable for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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